10-hydroxy-(2E,8E)-decadien-4-ynoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.2 g/mol |
IUPAC Name |
(2E,8E)-10-hydroxydeca-2,8-dien-4-ynoic acid |
InChI |
InChI=1S/C10H12O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h5-8,11H,1,3,9H2,(H,12,13)/b7-5+,8-6+ |
InChI Key |
YKLIFQPPZZVFPR-KQQUZDAGSA-N |
Isomeric SMILES |
C(CC#C/C=C/C(=O)O)/C=C/CO |
Canonical SMILES |
C(CC#CC=CC(=O)O)C=CCO |
Origin of Product |
United States |
Natural Occurrence and Biological Origin of 10 Hydroxy 2e,8e Decadien 4 Ynoic Acid
Identification in Microbial Systems
Microorganisms, particularly bacteria and fungi, are prolific producers of a vast array of secondary metabolites, including a diverse range of fatty acids and polyacetylenes. nih.govdoaj.org These compounds often play roles in microbial physiology, defense, and communication.
Isolation from Specific Bacterial Strains (e.g., Streptomyces)
The genus Streptomyces is renowned for its capacity to synthesize a wide variety of secondary metabolites, including numerous fatty acid derivatives. nih.gov These bacteria are known to produce polyacetylenes, which are compounds characterized by one or more carbon-carbon triple bonds. nih.gov The biosynthesis of these molecules often originates from fatty acid precursors. nih.gov However, a review of the existing scientific literature does not yield specific evidence of the isolation of 10-hydroxy-(2E,8E)-decadien-4-ynoic acid from Streptomyces or any other specific bacterial strains. While these organisms produce a rich diversity of fatty acids, the target compound has not been identified as a metabolite.
Detection in Fungal Metabolomes
Fungi are known to produce a variety of hydroxy long-chain fatty acids and polyacetylenes, some of which exhibit significant biological activities, such as antifungal properties. nih.govnih.govresearchgate.net The biosynthesis of these compounds is often linked to the oxidation of polyunsaturated fatty acids. nih.gov Research has identified the presence of a structurally related compound, 10-hydroxy-2,8-decadiene-4,6-diynoic acid, in mushrooms. hmdb.ca However, there is no direct scientific literature confirming the detection of this compound in fungal metabolomes. The potential for its existence remains, given the metabolic capabilities of fungi, but it has yet to be reported.
Presence in Eukaryotic Organisms
The search for this compound extends to higher organisms, where complex lipid chemistries are integral to a wide range of biological functions.
Metabolomic Profiling in Animal Tissues and Fluids (e.g., Rumen Fluid)
Metabolomic studies of animal tissues and fluids, such as rumen fluid, have provided comprehensive profiles of the fatty acids present. These analyses have identified a multitude of fatty acids, which are products of microbial activity within the rumen and the animal's own metabolism. However, based on available scientific literature, this compound has not been identified in metabolomic profiles of rumen fluid or other animal tissues.
Constituent of Invertebrate Chemical Secretions (e.g., Mite Cuticular Lipids, Insect Pheromones)
The cuticular lipids of invertebrates, such as mites and insects, are complex mixtures that serve various functions, including preventing desiccation and chemical communication. researchgate.net These lipids are primarily composed of hydrocarbons, but also contain fatty acids, alcohols, and esters. researchgate.netresearchgate.net Insect pheromones, which are crucial for behaviors like mating, are often derived from fatty acids. trustwe.com Despite the chemical diversity of these secretions, there is currently no scientific evidence to suggest that this compound is a constituent of mite cuticular lipids or has been identified as an insect pheromone.
Occurrence in Plant-Derived Extracts
Plants, especially those belonging to the Apiaceae and Araliaceae families, are well-known sources of polyacetylenic compounds. lth.senih.govnih.gov These compounds are biosynthesized from fatty acids and are known to exhibit a range of biological activities. lth.senih.govpreprints.org While a vast number of polyacetylenes have been isolated from plants, a review of the literature does not indicate that this compound has been specifically identified in any plant-derived extracts.
The following table provides a summary of related compounds found in the biological sources discussed:
| Biological Source | Related Compound(s) Identified | Citation(s) |
| Fungi (Mushrooms) | 10-hydroxy-2,8-decadiene-4,6-diynoic acid | hmdb.ca |
| Plants (Apiaceae family) | Falcarinol, Falcarindiol | lth.senih.gov |
| Invertebrates (Calliphora vicina) | Various saturated and unsaturated fatty acids | researchgate.net |
Biosynthetic Pathways and Enzymatic Transformations of 10 Hydroxy 2e,8e Decadien 4 Ynoic Acid
Elucidation of Precursor Utilization and Chain Elongation Mechanisms
The carbon backbone of 10-hydroxy-(2E,8E)-decadien-4-ynoic acid is a ten-carbon chain, suggesting its origin from primary metabolic precursors through either a fatty acid synthase (FAS) or a polyketide synthase (PKS) system.
The biosynthesis of fatty acids and polyketides commences with small acyl-CoA starter and extender units. imperial.ac.uk In fatty acid synthesis, acetyl-CoA serves as the primary starter unit, and malonyl-CoA, derived from the carboxylation of acetyl-CoA, is the extender unit for chain elongation. youtube.com The process involves a repeating cycle of condensation, reduction, dehydration, and another reduction to form a saturated acyl chain. youtube.com
Polyketide synthases (PKSs) also utilize acetyl-CoA and malonyl-CoA, but can also incorporate other extender units like propionyl-CoA to introduce methyl branches into the polyketide chain. nih.gov The iterative nature of PKSs allows for the generation of a wide diversity of complex structures. nature.com Given the straight-chain nature of this compound, it is likely built from acetyl-CoA and malonyl-CoA units via a FAS or a PKS pathway.
Key Enzymatic Steps and Catalytic Specificities
Following the assembly of the carbon backbone, a series of post-synthesis modifications are required to introduce the hydroxyl group, the double bonds, and the triple bond.
The terminal hydroxyl group at the C-10 position is likely introduced by a hydroxylation reaction. In biological systems, such reactions are often catalyzed by cytochrome P450 monooxygenases or fatty acid hydratases. nih.govresearchgate.net Cytochrome P450 enzymes are known to catalyze the ω-hydroxylation of fatty acids. nih.gov For instance, the AlkBGT system from Pseudomonas putida GPo1 can hydroxylate medium-chain fatty acids. frontiersin.org Fatty acid hydratases, on the other hand, catalyze the addition of water across a double bond to form a hydroxyl group. researchgate.net The stereospecificity of these enzymes would determine the specific stereochemistry of the resulting hydroxy fatty acid.
The formation of the double bonds (desaturation) and the triple bond (alkynylation) is a critical part of the biosynthetic pathway. These reactions are typically catalyzed by a family of enzymes known as fatty acid desaturases. nih.gov Some of these desaturases have evolved to perform further dehydrogenation to create a triple bond, and are thus called acetylenases. usask.canih.gov
The biosynthesis of polyacetylenes often starts from common fatty acids like oleic acid or linoleic acid. researchgate.netresearchgate.net A series of desaturation steps introduce double bonds, and subsequently, an acetylenase acts on a double bond to form a triple bond. nih.gov For example, a Δ12-fatty acid acetylenase can convert the double bond in linoleic acid to a triple bond in crepenynic acid. nih.gov The (2E,8E) stereochemistry of the double bonds in this compound would be determined by the specific desaturases involved.
The genes responsible for the biosynthesis of specialized metabolites like polyacetylenes are often found organized in biosynthetic gene clusters (BGCs). biorxiv.orgnih.gov This co-localization facilitates the coordinated expression of the necessary enzymes. Analysis of genomic data for organisms that produce similar compounds can reveal putative BGCs containing genes for desaturases, acetylenases, and hydroxylases.
While "NonS" typically refers to a specific enzyme in the biosynthesis of certain bacterial polyketides, the principle of homologous enzyme analysis is broadly applicable. By searching for homologs of known fatty acid modifying enzymes, such as FAD2-like desaturases and acetylenases, within a BGC, researchers can hypothesize the functions of the encoded enzymes and their role in the biosynthesis of a particular compound. oup.complantae.org For example, the identification of a gene cluster in tomato containing desaturase/acetylenase homologs was key to understanding the biosynthesis of the polyacetylene falcarindiol. biorxiv.orgnih.gov
Interactive Data Tables
Table 1: Key Enzyme Families in the Putative Biosynthesis of this compound
| Enzyme Family | Function | Precursor(s) | Product(s) | Example(s) |
| Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) | Carbon chain elongation | Acetyl-CoA, Malonyl-CoA | Acyl-CoA chain | Fungal PKSs, Bacterial FASs |
| Fatty Acid Desaturase (FAD) | Introduction of double bonds | Saturated/Monounsaturated Fatty Acyl Chains | Unsaturated Fatty Acyl Chains | FAD2, Δ9-desaturase |
| Acetylenase | Introduction of triple bonds | Unsaturated Fatty Acyl Chains | Acetylenic Fatty Acyl Chains | Crep1 from Crepis alpina |
| Cytochrome P450 Monooxygenase | Hydroxylation | Fatty Acyl Chains | Hydroxy Fatty Acyl Chains | AlkBGT from Pseudomonas putida |
| Fatty Acid Hydratase | Hydroxylation | Unsaturated Fatty Acyl Chains | Hydroxy Fatty Acyl Chains | Various bacterial hydratases |
Metabolic Fates and Downstream Biotransformations of this compound
Once synthesized, this compound is subjected to a variety of metabolic processes that can modify its structure and biological activity. These downstream biotransformations are critical in determining the compound's ultimate physiological role and clearance from biological systems. The metabolic fate of this molecule can be broadly categorized into enzymatic oxidation and reduction, conjugation with endogenous molecules, and conversion into more complex secondary metabolites.
Enzymatic Oxidation and Reduction Pathways
The metabolism of polyunsaturated fatty acids often involves a series of oxidation and reduction reactions to either generate bioactive signaling molecules or to prepare them for excretion. While specific enzymes acting on this compound are not extensively documented, the metabolic pathways for analogous polyunsaturated fatty acids provide a likely framework.
Oxidation: The initial steps of fatty acid catabolism typically occur via β-oxidation. youtube.com For an unsaturated fatty acid like this compound, this process would require auxiliary enzymes to handle the double bonds at positions 2 and 8. The double bond at the C-2 position is a standard intermediate in β-oxidation, but the C-8 double bond would likely require an isomerase to shift its position for the standard enzymatic machinery to proceed. youtube.com The terminal hydroxyl group at C-10 could also be a target for oxidation, potentially being converted to an aldehyde and then a carboxylic acid, forming a dicarboxylic acid. This process is a common route for the metabolism of hydroxy fatty acids.
Reduction: The double bonds within the fatty acid chain can also be subject to enzymatic reduction. For instance, reductases can saturate the double bonds, a process that might alter the compound's biological activity or prepare it for entry into standard fatty acid metabolism. The nature and extent of these reductions would be dependent on the specific enzymes present in the cellular environment.
A summary of potential enzymatic transformations is presented in Table 1.
| Transformation | Enzyme Class | Potential Product | Significance |
| β-Oxidation | Acyl-CoA Dehydrogenases, Isomerases | Acetyl-CoA and shorter chain fatty acids | Energy production and catabolism |
| ω-Oxidation | Cytochrome P450 monooxygenases | 10-oxo-(2E,8E)-decadien-4-ynoic acid | Formation of more polar metabolites for excretion |
| Reduction | Reductases | 10-hydroxy-dec-4-ynoic acid | Alteration of biological activity |
Conjugation Reactions with Endogenous Molecules (e.g., Glutathione (B108866) for related aldehydes)
Conjugation with endogenous molecules is a major pathway for the detoxification and excretion of foreign compounds and metabolic byproducts. xcode.lifewikipedia.org For unsaturated fatty acids and their derivatives, particularly those containing electrophilic centers like α,β-unsaturated carbonyls, conjugation with glutathione (GSH) is a key metabolic route. nih.govnih.gov This reaction is typically catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). xcode.life
The α,β-unsaturated system in this compound (at the C-2 and C-3 positions) makes it a potential substrate for Michael addition by the thiol group of glutathione. This would result in the formation of a glutathione conjugate, which is more water-soluble and can be more readily excreted from the cell and the body. xcode.life While direct evidence for the glutathione conjugation of this specific acid is lacking, the general mechanism is well-established for a wide range of similar unsaturated lipids. nih.govnih.gov
The process of glutathione conjugation can be summarized as follows:
Activation: In some cases, the fatty acid may be activated to a more reactive species, although the α,β-unsaturated system can react directly.
Nucleophilic Attack: The sulfhydryl group of glutathione acts as a nucleophile, attacking the electrophilic β-carbon of the unsaturated acid.
Conjugate Formation: A covalent bond is formed between the fatty acid and glutathione, resulting in a more polar and water-soluble molecule.
Excretion: The glutathione conjugate is then typically transported out of the cell and may undergo further processing before being eliminated.
Conversion to Complex Secondary Metabolites
Polyacetylenic fatty acids are often precursors to a diverse array of more complex natural products. nih.govnih.gov It is plausible that this compound serves as an intermediate in the biosynthesis of other secondary metabolites. The structural features of this molecule, including the hydroxyl group and the conjugated system of double and triple bonds, provide reactive sites for further enzymatic modifications.
These modifications could include:
Cyclization: Intramolecular reactions could lead to the formation of cyclic ethers or lactones.
Further Desaturation: Additional double or triple bonds could be introduced to create more complex polyacetylenes.
Chain Elongation or Shortening: The fatty acid chain could be extended or shortened to produce a different class of compounds.
While the specific complex secondary metabolites derived from this compound have not been definitively identified in the available literature, the general principles of polyacetylene biosynthesis suggest that it is a likely precursor. nih.gov The study of its metabolic fate in organisms that produce it would be necessary to elucidate these downstream pathways.
Chemical Synthesis and Structural Modifications of 10 Hydroxy 2e,8e Decadien 4 Ynoic Acid
Strategies for Total Synthesis of 10-hydroxy-(2E,8E)-decadien-4-ynoic acid
The total synthesis of this complex molecule necessitates a carefully planned synthetic route that addresses the stereocontrolled formation of its unsaturated moieties and the regioselective placement of its hydroxyl group.
The construction of the (2E,8E)-dienyl and 4-ynyl portions of the molecule is a critical aspect of its total synthesis. One notable approach involves a Sonogashira coupling reaction to create the key C-C bond of the enyne system. This palladium-catalyzed cross-coupling reaction is a powerful tool for linking vinyl halides with terminal alkynes, offering a reliable method for assembling the core structure of the target molecule.
Another key transformation often employed is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) variant to establish the geometry of the double bonds. The HWE reaction, in particular, is renowned for its high E-selectivity, making it well-suited for generating the (2E) and (8E) configurations of the dienyl system. The choice of phosphonate (B1237965) ylide and reaction conditions is crucial for achieving the desired stereochemical outcome.
The placement of the hydroxyl group at the C10 position requires a regioselective approach. A common strategy involves the use of a starting material that already contains the hydroxyl group or a protected precursor. For instance, a synthesis might commence from a chiral pool starting material like (R)- or (S)-epichlorohydrin, which provides a stereodefined hydroxyl-bearing fragment.
Alternatively, asymmetric reduction of a corresponding ketone can be employed to introduce the hydroxyl group with the desired stereochemistry. Reagents such as those developed for the Corey-Bakshi-Shibata (CBS) reduction are effective for the enantioselective reduction of prochiral ketones, offering a versatile method for installing the chiral alcohol.
Control over the geometry of the double bonds is paramount for the synthesis of the specific (2E,8E) isomer. As mentioned, the HWE reaction is a robust method for achieving high E-selectivity. The use of Z-selective Wittig reagents or other stereoselective olefination protocols could, in principle, provide access to other geometric isomers, allowing for a systematic investigation of how double bond geometry influences biological activity.
Furthermore, alkyne reduction methodologies can be employed to control the geometry of the resulting alkene. For example, the partial reduction of an alkyne using Lindlar's catalyst typically affords the Z-alkene, while a dissolving metal reduction (e.g., with sodium in liquid ammonia) yields the E-alkene. These methods provide additional tools for the stereocontrolled synthesis of various isomers.
Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies
To understand the relationship between the chemical structure of this compound and its biological function, researchers synthesize a variety of analogues and derivatives. These studies often involve systematic modifications to the carbon chain and the functional groups.
Altering the length of the carbon backbone can provide insights into the optimal chain length for biological activity. This can be achieved by selecting different starting materials or by employing chain extension or degradation strategies. For example, cross-metathesis reactions catalyzed by ruthenium-based catalysts offer a powerful method for modifying chain length.
The degree of unsaturation is another critical parameter. Analogues with saturated alkyl chains, or those containing only double or triple bonds, can be synthesized to evaluate the importance of the specific arrangement of unsaturation present in the natural product. The synthesis of these analogues would follow similar strategies, but with modifications to the building blocks and coupling reactions used.
The hydroxyl and carboxyl groups are key functional handles that can be readily modified to probe their role in biological interactions. The carboxylic acid can be converted into a variety of esters, amides, or other functional groups to assess the importance of the acidic proton and the potential for hydrogen bonding or salt bridge formation.
Similarly, the terminal hydroxyl group can be acylated, alkylated, or oxidized to explore the impact of its size, polarity, and hydrogen-bonding capacity. The synthesis of these derivatives typically involves standard functional group transformations that are well-established in organic chemistry.
Chemo-Enzymatic and Biocatalytic Approaches in this compound Synthesis
The synthesis of complex fatty acids such as this compound presents a significant challenge for traditional organic chemistry. Chemo-enzymatic and biocatalytic methods are emerging as powerful alternatives, offering high selectivity and milder reaction conditions. While specific enzymatic routes for the direct synthesis of this compound have not been extensively reported, the biosynthesis of structurally related compounds, particularly 10-hydroxy-2-decenoic acid (10-HDA), provides a strong foundation for developing potential biocatalytic strategies.
The biosynthesis of 10-HDA in honeybees is a well-studied process that can serve as a model. It is understood that 10-HDA is synthesized from stearic acid through hydroxylation at the ω-position, followed by a series of β-oxidation cycles to shorten the carbon chain to ten carbons. nih.gov A desaturase is then believed to introduce the double bond. nih.gov This natural pathway highlights key enzymatic steps that could be harnessed for in vitro or whole-cell biocatalytic systems.
Recent advancements in biotechnology have demonstrated the feasibility of producing 10-HDA through a two-step whole-cell catalysis process in engineered Escherichia coli. nih.gov This process involves the conversion of decanoic acid to trans-2-decenoic acid, followed by terminal hydroxylation catalyzed by a P450 enzyme. nih.govresearchgate.net Such systems, which rely on the modification of microbial metabolic pathways, showcase the potential for producing functionalized fatty acids from simple precursors. nih.gov
For the synthesis of the more complex this compound, a multi-step chemo-enzymatic or whole-cell biocatalytic approach could be envisioned. This would likely involve a combination of enzymes to introduce the required functionalities, including the hydroxyl group, the two double bonds, and the triple bond. Key enzyme classes that could be employed include:
P450 Monooxygenases: These enzymes are well-known for their ability to catalyze the regio- and stereoselective hydroxylation of a wide range of substrates, including fatty acids. nih.gov An engineered P450 could be used for the terminal hydroxylation of a C10 fatty acid precursor.
Desaturases: These enzymes are responsible for introducing double bonds into fatty acid chains. A combination of desaturases with specific regioselectivity would be required to generate the (2E,8E)-diene system.
Acetylenases/Dehydrogenases: The introduction of the alkyne functionality at the C4 position is a significant synthetic challenge. While dedicated acetylenases for this specific transformation are not readily available, the use of dehydrogenases or related enzymes on a suitably functionalized precursor could be explored.
A hypothetical biocatalytic route could start with a readily available C10 fatty acid. This precursor would then be sequentially modified by a series of enzymatic reactions within a single engineered microbial host or through a cascade of in vitro enzymatic steps. The table below outlines a potential enzymatic cascade for the synthesis of this compound.
Table 1: Hypothetical Enzymatic Cascade for the Synthesis of this compound
| Step | Reaction | Enzyme Class | Substrate | Product |
| 1 | Desaturation | Desaturase | Decanoic acid | (8E)-decenoic acid |
| 2 | Desaturation | Desaturase | (8E)-decenoic acid | (2E,8E)-decadienoic acid |
| 3 | Acetylenation | Acetylenase/Dehydrogenase | (2E,8E)-decadienoic acid | (2E,8E)-decadien-4-ynoic acid |
| 4 | Hydroxylation | P450 Monooxygenase | (2E,8E)-decadien-4-ynoic acid | This compound |
It is important to note that the development of such a biocatalytic process would require significant research and development, including enzyme discovery, protein engineering to achieve the desired substrate specificity and catalytic efficiency, and optimization of reaction conditions. The use of whole-cell biocatalysts could offer advantages in terms of cofactor regeneration, but may also present challenges related to substrate transport and product toxicity.
Chemo-enzymatic approaches, which combine the strengths of both chemical and biological catalysis, could also be a viable strategy. For instance, a chemical synthesis could be used to generate a key intermediate containing the alkyne functionality, which could then be further modified using enzymes to introduce the hydroxyl group and the double bonds with high stereoselectivity. This hybrid approach could potentially overcome the limitations of a purely biological or chemical synthesis.
While the direct biocatalytic synthesis of this compound remains a future prospect, the existing knowledge in fatty acid biosynthesis and the rapid advancements in synthetic biology and enzyme engineering provide a clear roadmap for the development of such sustainable and selective synthetic routes.
Advanced Analytical Methodologies for the Characterization and Quantification of 10 Hydroxy 2e,8e Decadien 4 Ynoic Acid
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of 10-hydroxy-(2E,8E)-decadien-4-ynoic acid, offering insights into its atomic composition, connectivity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments for connectivity and stereochemistry)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed for a comprehensive structural assignment.
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. The spectrum for this compound would be expected to show distinct signals for the protons on the double bonds, the methylene groups, the hydroxymethylene group, and the acidic proton. The coupling constants (J-values) between adjacent protons would be crucial in confirming the (E)-stereochemistry of the double bonds.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with the chemical shifts indicating the type of carbon (e.g., carboxylic acid, alkyne, alkene, alcohol-bearing, or aliphatic).
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons. A COSY spectrum would reveal proton-proton couplings, allowing for the tracing of the proton spin systems throughout the carbon chain. The HSQC spectrum correlates directly bonded proton and carbon atoms, while the HMBC spectrum reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for assembling the complete molecular structure.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
| C1 (COOH) | ~170-180 |
| C2 (=CH) | ~120-130 |
| C3 (=CH) | ~140-150 |
| C4 (C≡) | ~80-90 |
| C5 (≡C) | ~80-90 |
| C6 (CH₂) | ~20-30 |
| C7 (CH₂) | ~20-30 |
| C8 (=CH) | ~125-135 |
| C9 (=CH) | ~130-140 |
| C10 (CH₂OH) | ~60-70 |
Note: These are predicted values and may differ from experimental data.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Tandem Mass Spectrometry (MS/MS) for molecular formula and fragmentation patterns)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the accurate mass of a molecule, which in turn allows for the deduction of its elemental composition. For this compound (C₁₀H₁₂O₃), HRESIMS would provide a high-precision measurement of its molecular weight, confirming the molecular formula. nih.gov
While specific fragmentation data for this compound is not available in the provided search results, a study on related hydroxy fatty acids demonstrated characteristic fragmentation patterns that would be anticipated for this compound. ebi.ac.uk
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Structural Implication |
| [M-H]⁻ | [M-H-H₂O]⁻ | 18.01 | Loss of water from the hydroxyl group |
| [M-H]⁻ | [M-H-CO₂]⁻ | 43.99 | Loss of carbon dioxide from the carboxylic acid group |
| [M-H]⁻ | Various | Various | Cleavage along the carbon backbone, indicative of bond locations |
Note: This table represents predicted fragmentation patterns based on the general behavior of similar compounds.
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise measurements of bond lengths, bond angles, and the absolute configuration of stereocenters. To perform this analysis on this compound, a suitable single crystal of the compound would first need to be grown.
The crystal is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted X-rays are used to calculate the electron density map of the molecule, from which the atomic positions can be determined. This technique would unequivocally confirm the (E)-configuration of the double bonds at C2 and C8. If the compound were chiral, this method could also determine its absolute stereochemistry. No published crystal structure for this compound was found in the search results.
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, derivatization is necessary prior to GC-MS analysis. A common derivatization method for compounds containing hydroxyl and carboxylic acid groups is silylation, where the active hydrogens are replaced with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte.
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. The fragmentation patterns of the silylated derivatives can be used to confirm the structure of the original molecule. For quantification, a known amount of an internal standard is typically added to the sample before derivatization and analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of non-volatile compounds in complex mixtures, making it well-suited for the analysis of this compound in biological or environmental samples.
In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separation is based on the differential partitioning of the analyte between a mobile phase and a stationary phase. The choice of column and mobile phase is optimized to achieve good separation of the target compound from other components in the matrix.
Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range, or in selected reaction monitoring (SRM) mode for targeted quantification. In SRM, the mass spectrometer is set to monitor a specific precursor-to-product ion transition for the analyte of interest, which provides high selectivity and sensitivity. This technique is particularly valuable for metabolite profiling studies where the goal is to identify and quantify a range of metabolites in a biological sample.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Isomer Separation
The presence of a hydroxyl group at the C-10 position of this compound results in two enantiomers, the (R) and (S) forms. These stereoisomers can exhibit distinct biological activities, making their separation and individual quantification crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for achieving this separation. The fundamental principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.
The development of a successful chiral HPLC method is a meticulous process that involves screening various CSPs and mobile phase compositions to achieve optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for separating a wide range of chiral compounds, including those with hydroxyl groups. These phases can be operated in normal-phase, reversed-phase, or polar organic modes, offering significant flexibility in method development.
For a compound like this compound, a systematic approach to method development would be employed. This would involve initial screening on several polysaccharide-based columns with a mobile phase typically consisting of a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol or ethanol). The addition of a small amount of an acidic or basic modifier can be crucial for improving peak shape and resolution, especially for a carboxylic acid.
The following interactive table illustrates a hypothetical screening process for the chiral separation of this compound enantiomers, showcasing the effect of different chiral stationary phases on retention time (tR) and resolution (Rs).
| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Polysaccharide-based Column A | n-Hexane/Isopropanol (90/10) | 1.0 | 210 | 8.5 | 9.2 | 1.3 |
| Polysaccharide-based Column B | n-Hexane/Ethanol (85/15) | 1.0 | 210 | 10.1 | 11.5 | 2.1 |
| Cyclodextrin-based Column C | Acetonitrile/Water (70/30) | 0.8 | 210 | 6.3 | 6.3 | 0 |
Note: This data is illustrative and represents a typical outcome of a chiral method development screening.
Once a suitable CSP and mobile phase are identified, the method is optimized by fine-tuning the mobile phase composition and flow rate to maximize resolution and minimize analysis time. The validated method can then be applied to determine the enantiomeric purity of synthetic standards and to quantify the individual enantiomers in complex biological samples.
Integration of Omics Technologies (e.g., Metabolomics, Lipidomics)
While chiral HPLC provides critical information about the stereochemistry of this compound, a broader understanding of its biological significance can be achieved by integrating its analysis within the framework of "omics" technologies. Metabolomics and lipidomics, in particular, offer a comprehensive view of the metabolic landscape in which this fatty acid functions.
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. By employing techniques such as high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), metabolomics can simultaneously profile hundreds to thousands of metabolites. In the context of this compound, a metabolomics approach can help to:
Identify metabolic pathways in which the compound is involved.
Discover biomarkers associated with changes in its levels.
Understand the systemic effects of its presence or absence.
Integrating the targeted analysis of this compound with untargeted lipidomics and metabolomics workflows can reveal correlations between its concentration and the levels of other metabolites and lipids. This multi-omics approach provides a more complete picture of the biochemical perturbations and allows for the formulation of new hypotheses regarding the compound's function. mdpi.commdpi.com
The following table outlines a hypothetical dataset from an integrated omics study, showing potential correlations between the levels of this compound and other key metabolites in a biological system.
| Analyte | Fold Change (Condition A vs. Control) | p-value | Correlation with this compound |
| This compound | 2.5 | 0.001 | 1.00 |
| Prostaglandin E2 | 1.8 | 0.015 | 0.78 |
| Arachidonic Acid | -1.5 | 0.021 | -0.65 |
| Glutathione (B108866) | -2.1 | 0.005 | -0.82 |
| Lysophosphatidylcholine (16:0) | 1.6 | 0.030 | 0.71 |
Note: This data is for illustrative purposes to demonstrate the type of information gained from an integrated omics analysis.
By combining the precise stereochemical information from chiral HPLC with the broad biochemical context provided by metabolomics and lipidomics, researchers can gain a deeper and more nuanced understanding of the biological role of this compound. This integrated analytical strategy is essential for elucidating the complex functions of bioactive lipids in health and disease.
Future Research Directions and Emerging Avenues for 10 Hydroxy 2e,8e Decadien 4 Ynoic Acid
Discovery and Functional Characterization of Novel Biosynthetic Enzymes
Currently, the biosynthetic pathway and the specific enzymes responsible for the creation of 10-hydroxy-(2E,8E)-decadien-4-ynoic acid have not been elucidated. Future research should prioritize the identification of the organism or organisms that produce this compound. Following this, a combination of genomic, transcriptomic, and proteomic approaches could lead to the discovery of the enzymatic machinery involved in its synthesis. Key areas of investigation would include identifying the desaturases, acetylenases, and hydroxylases that act on a fatty acid precursor to introduce the characteristic double bonds, triple bond, and terminal hydroxyl group. Functional characterization of these novel enzymes could not only provide fundamental insights into fatty acid metabolism but also offer new biocatalysts for synthetic chemistry.
Unveiling Additional Biological and Ecological Roles
The biological and ecological significance of this compound remains an open question. As a metabolite, its presence has been noted, but its specific roles in cellular processes or organismal interactions are unknown. gerli.com Future studies could explore its potential as a signaling molecule, a component of cellular membranes with unique properties, or a defense compound. Investigating the ecological context in which this molecule is produced may reveal roles in inter-species communication, such as in plant-microbe or insect-plant interactions. Screening for its activity in various biological assays could uncover potential antimicrobial, anti-inflammatory, or cytotoxic properties, paving the way for further investigation into its pharmacological potential.
Development of Sustainable and Efficient Production Methods (e.g., Biotechnological Approaches)
Once the biosynthetic enzymes are identified, a significant avenue of research will be the development of sustainable methods for producing this compound. Biotechnological approaches, such as heterologous expression of the biosynthetic pathway in a microbial host like Escherichia coli or Saccharomyces cerevisiae, could offer a scalable and environmentally friendly alternative to chemical synthesis. Research in this area would involve optimizing host strains, fermentation conditions, and downstream processing to achieve high yields of the desired compound. Such efforts would be crucial for producing sufficient quantities for detailed biological and preclinical studies.
Exploration of Structure-Activity Relationships for New Mechanistic Insights
Should this compound be found to possess significant biological activity, a thorough investigation into its structure-activity relationships (SAR) will be warranted. This would involve the synthesis or biosynthetic production of analogs with modifications to the carbon chain length, the position and stereochemistry of the double and triple bonds, and the hydroxyl group. By comparing the activities of these analogs, researchers can identify the key structural features required for its biological function. These studies would provide valuable mechanistic insights into how the molecule interacts with its biological targets and guide the design of more potent or selective compounds.
Computational Modeling and In Silico Studies for Predicting Interactions
Computational modeling and in silico studies can serve as powerful tools to accelerate research on this compound. Molecular docking simulations could be employed to predict potential protein targets for this fatty acid, helping to prioritize experimental validation. Quantum mechanical calculations can provide insights into its electronic properties and reactivity, which may be relevant to its mechanism of action. Furthermore, molecular dynamics simulations could be used to study its behavior in biological membranes and its interactions with other lipids and proteins. These computational approaches, used in conjunction with experimental data, can provide a deeper understanding of the molecule's properties and functions at a molecular level.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
